Methyl 3-(methylthio)propionate is a critical sulfur-containing ester widely procured as a high-impact aroma chemical and a specialized organic synthesis intermediate. Characterized by its thioether and methyl ester functionalities, it exhibits a distinct volatility profile with a boiling point of 74–75 °C at 13 mmHg and a density of 1.077 g/mL at 25 °C . In industrial applications, it serves as a primary top-note contributor in flavor and fragrance formulations, providing essential fruity and sulfurous characteristics. Beyond sensory applications, it is utilized as a highly specific precursor for synthesizing 3-methiolpropionate (MMPA) and 3-(methylthio)propionic acid in advanced metabolic and chemoenzymatic studies . Its precise purity requirements (typically ≥98%) are critical for ensuring reproducible headspace release kinetics and avoiding off-target side reactions during downstream chemical derivatization.
Substituting Methyl 3-(methylthio)propionate with its closest analog, Ethyl 3-(methylthio)propionate, fundamentally alters both thermodynamic volatility and enzymatic processing compatibility. The methyl ester possesses a significantly lower molecular weight and boiling point, driving a much higher headspace partition coefficient that is mandatory for immediate 'burst' top-note sensory applications . In synthetic and metabolic workflows, substituting the methyl ester with the ethyl variant introduces ethanol rather than methanol as the leaving group during hydrolysis; this seemingly minor shift can disrupt sensitive bacterial assays and alter the reaction kinetics of targeted demethylation studies . Consequently, buyers must procure the exact methyl ester to maintain precise release rates in formulations and strict stoichiometric control in precursor applications.
In flavor and fragrance formulation, the release kinetics of sulfurous esters dictate the immediate sensory impact. Methyl 3-(methylthio)propionate exhibits a boiling point of 74–75 °C at 13 mmHg, whereas its direct comparator, Ethyl 3-(methylthio)propionate, requires significantly higher temperatures (bp ~197 °C at atmospheric pressure) . This significant difference in thermal properties results in the methyl ester possessing a higher vapor pressure at ambient temperature (25 °C). For formulators, this quantitative thermodynamic gap means the methyl ester partitions into the headspace much faster, making it non-substitutable for applications requiring an immediate, high-impact top note rather than a sustained middle note.
| Evidence Dimension | Boiling Point / Volatility Indicator |
| Target Compound Data | 74–75 °C at 13 mmHg |
| Comparator Or Baseline | Ethyl 3-(methylthio)propionate (~197 °C at 760 mmHg) |
| Quantified Difference | Substantially lower boiling point and higher ambient vapor pressure for the methyl ester. |
| Conditions | Standard atmospheric and reduced pressure distillation conditions. |
Buyers formulating high-impact top notes must select the methyl ester to achieve the required rapid headspace release that the heavier ethyl ester cannot provide.
Methyl 3-(methylthio)propionate is strictly required as a precursor for the preparation of 3-methiolpropionate (MMPA) in studies examining the demethylation of dimethylsulfoniopropionate by aerobic marine bacteria . Using the ethyl ester analog introduces ethanol upon hydrolysis, which can act as a confounding carbon source or inhibitor in sensitive bacterial cultures. The methyl ester, yielding methanol, allows for controlled metabolic tracking without the specific background noise associated with ethanol metabolism. Furthermore, the methyl ester's hydrolysis kinetics are optimized for generating 3-(methylthio)propionic acid for 13C NMR tracking in Lactococci catabolism studies.
| Evidence Dimension | Hydrolysis Byproduct Suitability |
| Target Compound Data | Yields methanol (compatible with specific marine bacterial demethylation assays) |
| Comparator Or Baseline | Ethyl 3-(methylthio)propionate (yields ethanol, a potential confounding carbon source) |
| Quantified Difference | Complete avoidance of ethanol-induced metabolic interference in targeted bacterial assays. |
| Conditions | Aerobic marine bacterium culture and Lactococci catabolism assays. |
Procurement for microbiological and metabolic synthesis must prioritize the methyl ester to prevent leaving-group interference in sensitive enzymatic pathways.
Quantitative analysis of fresh-cut fruit matrices demonstrates that Methyl 3-(methylthio)propionate is a dominant volatile, maintaining a high Odor Activity Value (OAV) that is critical for authentic profile reconstruction [1]. When subjected to thermal processing or matrix extraction, the methyl ester demonstrates specific partition coefficients distinct from heavier homologs like methyl thiohexanoate or ethyl thiobutanoate. The precise density (1.077 g/mL) and molecular weight (134.20 g/mol) of the methyl ester ensure it disperses optimally in aqueous-dominant matrices, whereas substituting with longer-chain or ethyl analogs shifts the partition coefficient, drastically lowering the target OAV and altering the final product's sensory reproducibility.
| Evidence Dimension | Matrix Partitioning and OAV Contribution |
| Target Compound Data | Dominant OAV contributor in aqueous/fresh-cut matrices |
| Comparator Or Baseline | Longer-chain thioesters (e.g., ethyl thiobutanoate) |
| Quantified Difference | Higher relative retention of target sensory threshold in high-moisture environments. |
| Conditions | Aqueous matrix extraction and headspace solid-phase microextraction (HS-SPME). |
Industrial buyers must procure the exact methyl ester to guarantee reproducible OAVs in high-moisture formulations where heavier analogs fail to partition correctly.
Due to its high volatility and rapid headspace partitioning compared to ethyl analogs, Methyl 3-(methylthio)propionate is the premier choice for creating immediate sulfurous and fruity bursts in synthetic pineapple and strawberry flavorings.
It serves as the preferred synthetic intermediate for generating 3-methiolpropionate (MMPA) in DMSP demethylation assays, where its methanol leaving group avoids the ethanol-based metabolic interference associated with ethyl ester substitutes .
The compound is utilized to synthesize high-purity 3-(methylthio)propionic acid for the precise tracking of methionine catabolism in Lactococci, where exact starting material purity is mandatory for clear NMR resolution and reproducible hydrolysis kinetics.
Irritant